Product packaging for Phenpromethamine(Cat. No.:CAS No. 93-88-9)

Phenpromethamine

Cat. No.: B196092
CAS No.: 93-88-9
M. Wt: 149.23 g/mol
InChI Key: AUFSOOYCQYDGES-UHFFFAOYSA-N
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Description

Phenpromethamine is an amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B196092 Phenpromethamine CAS No. 93-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-88-9
Record name Phenpromethamine
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Record name Phenpromethamine [INN:DCF]
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Record name N-Methyl-2-phenylpropan-1-amine
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Record name methyl(2-phenylpropyl)amine
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Record name PHENPROMETHAMINE
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I. Synthetic Chemistry of Phenpromethamine

Catalytic Hydrogenation in Phenpromethamine Synthesis

Catalytic hydrogenation is a fundamental chemical process widely employed in organic synthesis for the reduction of various functional groups, particularly unsaturated bonds and imines. This technique utilizes hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on inert materials like carbon (e.g., Pd/C) wikipedia.org. The process typically involves the adsorption of reactants onto the catalyst surface, dissociation of H₂, and subsequent addition of hydrogen atoms to the substrate.

While specific detailed protocols for the catalytic hydrogenation step exclusively for this compound are not extensively detailed in all sources, its structural relation to amphetamines and related compounds allows for the inference of common methodologies. For instance, the synthesis of methamphetamine, which shares the N-methyl-2-phenylpropan-1-amine core structure, frequently involves the reductive amination of 1-phenyl-2-propanone (phenylacetone, P-2-P) with methylamine. This reaction proceeds via an imine intermediate, which is then catalytically hydrogenated to yield the final amine product safrole.comunodc.org. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed under moderate pressure and temperature conditions wikipedia.orgsafrole.comunodc.org.

Another relevant approach involves the reduction of nitroalkenes. For example, the condensation of benzaldehyde (B42025) with nitroethane yields 1-phenyl-2-nitropropene, which can subsequently undergo catalytic hydrogenation. This process reduces both the carbon-carbon double bond and the nitro group, leading to the formation of the corresponding amine unodc.org.

Furthermore, patent literature directly mentions the application of catalytic hydrogenation in this compound synthesis. Specifically, hydrogen transfer hydrogenation, a variation where a hydrogen donor molecule (e.g., formic acid or isopropanol) is used instead of gaseous hydrogen, has been cited in methods for preparing this compound google.com.

Table 1: Catalytic Hydrogenation in Related Amine Syntheses

PrecursorReaction TypeReagents/CatalystConditionsProduct (Related)Reference
1-Phenyl-2-propanoneReductive AminationMethylamine, H₂, Pd/CModerate pressure, mild temperatureMethamphetamine safrole.comunodc.org
1-Phenyl-2-propanoneReductive AminationMethylamine, H₂, PtO₂Moderate pressure, mild temperatureMethamphetamine safrole.comunodc.org
1-Phenyl-2-propanoneReductive AminationMethylamine, H₂, Raney NiModerate pressure, mild temperatureMethamphetamine safrole.comunodc.org
1-Phenyl-2-nitropropeneHydrogenation/ReductionH₂, Pd/CPressure, solventAmphetamine unodc.org
PhenylpropanolamineCatalytic HydrogenationHydrogen gas/donorEster formation followed by hydrogenationAmphetamine google.com
Nitrile intermediateHydrogen TransferCatalystSpecific conditions for this compound prepThis compound google.com

These methods highlight the versatility and importance of catalytic hydrogenation in constructing the amine functional group and saturating carbon frameworks within molecules structurally related to this compound.

Novel Synthetic Routes for this compound and its Intermediates

Beyond the classical reductive amination pathways, novel synthetic strategies have been developed for this compound and its key intermediates, offering alternative approaches to its preparation. These routes often involve different starting materials and a sequence of functional group transformations.

One documented route, detailed in patent CN101343237A, commences with 3-hydroxy acetophenone. This synthesis proceeds through a series of four distinct stages: hydroxyl protection, amination, reduction, and debenzylation . This multi-step approach allows for controlled introduction of the necessary functional groups and structural modifications, differing significantly from routes that begin with phenylacetone. The "reduction" step within this sequence could potentially employ catalytic hydrogenation or other reducing agents, depending on the specific intermediate being targeted.

Another synthetic strategy involves the use of phenylpropanolamines as precursors. In these methods, an ester is first formed from the phenylpropanolamine, followed by the removal of the benzylic acyloxy group. This deprotection is efficiently achieved through catalytic hydrogenation or catalytic transfer hydrogenation. This approach is noted for its potential advantages in terms of reduced processing time and labor intensity compared to some traditional methods google.com.

Furthermore, routes incorporating rearrangements and subsequent reductions have been explored for related compounds, demonstrating innovative ways to build the phenethylamine (B48288) backbone. For instance, a method described for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds involves the reaction of substituted benzyl (B1604629) chloride with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and finally, catalytic hydrogenation to yield the target amine google.com. While this specific example pertains to a related compound, it illustrates the incorporation of catalytic hydrogenation as a crucial final step in constructing complex amine structures through novel synthetic sequences.

Table 2: Novel Synthetic Routes and Key Steps in Amine Synthesis

Route Description/Key StepStarting Material(s)Key Intermediate(s)Catalyst/ReagentConditionsProduct (this compound or related)Reference
Multi-step synthesis3-Hydroxy AcetophenoneProtected hydroxyl intermediate, imine, etc.Amination reagents, reducing agents, deprotection reagentsVarious stagesThis compound
Ester HydrogenolysisPhenylpropanolamineAcylated phenylpropanolamine esterCatalytic hydrogenation/transfer hydrogenationSpecific conditionsAmphetamine google.com
Curtius Rearrangement & HydrogenationSubstituted benzyl chloride, Isobutyronitrile2-methyl-1-substituted phenyl-2-butyronitrile, carboxylic acid, carbamate (B1207046) esterBase, Diphenylphosphoryl azide (B81097), Catalyst (for hydrogenation)Stepwise, room temp to elevated temps2-methyl-1-substituted phenyl-2-propanamine google.com

These novel synthetic routes underscore the ongoing advancements in chemical synthesis, providing more efficient and alternative pathways for accessing this compound and structurally similar compounds.

Compound List:

this compound

N-methyl-2-phenylpropan-1-amine

1-Phenyl-2-propanone (Phenylacetone, P-2-P)

Methylamine

Ammonia

Palladium on Carbon (Pd/C)

Platinum Oxide (PtO₂)

Raney Nickel

Hydrogen gas (H₂)

1-Phenyl-2-nitropropene

Benzaldehyde

Nitroethane

Phenylpropanolamine

3-Hydroxy Acetophenone

Isobutyronitrile

Diphenylphosphoryl azide

Ii. Mechanistic Pharmacology and Molecular Interactions of Phenpromethamine in Vitro and Preclinical Studies

Phenpromethamine as a Sympathomimetic Agent

This compound functions as a sympathomimetic agent, a class of drugs that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine (B1679862) wikipedia.orgnih.gov. As a stimulant, it impacts adrenergic receptors, leading to physiological responses akin to those produced by the body's natural stress response wikipedia.org. Its mechanism involves stimulating the release of key neurotransmitters, namely norepinephrine and dopamine (B1211576), which contributes to its stimulant properties wikipedia.org. This compound is classified as a norepinephrine-dopamine releasing agent (NDRA) wikipedia.org. Its structural similarity to potent stimulants like amphetamine and methamphetamine further underscores its sympathomimetic nature wikipedia.orgtga.gov.aunih.gov.

Adrenergic Receptor Activation by this compound: Subtype Specificity and Efficacy (In Vitro)

In vitro studies have investigated the interaction of phenethylamine (B48288) (PEA) analogues, including this compound, with various human adrenergic receptor (ADR) subtypes nih.govmdpi.comresearchgate.netresearchgate.net. These studies indicate that this compound, as part of the broader PEA class, can activate multiple adrenergic receptors, including α1A, α1B, α1D, α2A, β1, and β2 subtypes nih.govmdpi.comresearchgate.netresearchgate.net. While specific EC50 and Emax values for this compound's activation of individual adrenergic receptor subtypes were not detailed in the provided snippets, general findings suggest that multiple PEAs exhibit significant agonistic properties. These compounds have demonstrated a broad range of activation potencies, with reported EC50 values typically falling between 34 nM and 690 µM, and maximal efficacy (Emax) ranging from 8% to 105% mdpi.comresearchgate.net. Such interactions suggest that this compound could influence cardiovascular and other physiological processes regulated by the sympathetic nervous system nih.govnih.govmdpi.comresearchgate.netfau.eumdpi.com.

Neurotransmitter Release Modulation by this compound: Norepinephrine and Dopamine Dynamics

This compound acts as a monoamine releasing agent (MRA), specifically functioning as a norepinephrine-dopamine releasing agent (NDRA) wikipedia.org. Research has demonstrated its capacity to stimulate the release of both norepinephrine and dopamine from presynaptic terminals wikipedia.org. In preclinical assays using rat brain synaptosomes, this compound exhibited half-maximal effective concentration (EC50) values of 154 nM for norepinephrine release and 574 nM for dopamine release wikipedia.org. These findings highlight this compound's role in modulating dopaminergic and noradrenergic neurotransmission, which are critical for various neurological functions, including mood, attention, and reward processing nih.govnih.gov.

NeurotransmitterEC50 (nM)Citation
Norepinephrine154 wikipedia.org
Dopamine574 wikipedia.org

Intracellular Signaling Cascades Triggered by this compound (e.g., G-protein Activation, cAMP Production)

The activation of receptors by this compound initiates downstream intracellular signaling cascades. As a phenethylamine analogue, this compound's interaction with Trace Amine-Associated Receptor 1 (TAAR1) is of particular interest nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgconsensus.app. TAAR1 is characterized as a Gs-coupled and Gq-coupled G protein-coupled receptor (GPCR) wikipedia.orgwikidoc.org. Upon activation by agonists like this compound, TAAR1 can trigger signaling pathways, including those involving G protein activation, which can lead to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels frontiersin.orgwikipedia.orgwikidoc.org. TAAR1 activation has also been shown to influence the firing rate of dopamine neurons through G protein-coupled inwardly-rectifying potassium channels (GIRKs) wikipedia.org. These intracellular events mediate the broader physiological effects observed with this compound's receptor interactions .

Comparative Pharmacological Profiles of this compound and Related Phenethylamines in Receptor Activation

This compound shares structural similarities with other well-known phenethylamines, such as amphetamine and methamphetamine, and is considered a primary analogue of methamphetamine wikipedia.orgtga.gov.aunih.gov. Its pharmacological profile as a norepinephrine-dopamine releasing agent (NDRA) places it alongside other stimulant compounds wikipedia.org. Comparative in vitro studies examining PEA analogues, including this compound, have characterized their interactions with adrenergic receptors and TAAR1 nih.govmdpi.comresearchgate.netresearchgate.net. These analyses reveal that many PEAs possess significant agonistic properties across multiple receptor subtypes, often resembling the potencies of endogenous ligands mdpi.comresearchgate.net. This suggests that this compound's receptor binding and activation characteristics are comparable to other compounds within the phenethylamine class, contributing to their shared stimulant and sympathomimetic effects mdpi.comresearchgate.netconsensus.app.

Preclinical Investigations of this compound's Physiological Responses (e.g., pressor effect in animal models)

Preclinical investigations have provided insights into this compound's physiological impact. Studies conducted in cats have demonstrated a pressor effect, indicating an increase in blood pressure, associated with this compound tga.gov.au. Furthermore, in vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential in vivo effects . While detailed quantitative data from animal models regarding specific physiological responses beyond the pressor effect are not extensively detailed in the provided snippets, the in vitro findings on receptor activation suggest a potential for this compound to influence cardiovascular function nih.govmdpi.comresearchgate.netresearchgate.net.

Trace Amine-Associated Receptor 1 (TAAR1) Activation by this compound

This compound has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgconsensus.app. TAAR1 is a G protein-coupled receptor that plays a role in modulating monoaminergic neurotransmission, particularly dopamine, norepinephrine, and serotonin (B10506) wikipedia.orgwikidoc.org. In vitro studies have shown that this compound, as part of a group of PEA analogues, activates TAAR1 mdpi.comresearchgate.net. While specific EC50 and Emax values for this compound at TAAR1 were not explicitly provided in the snippets, the broader class of PEAs demonstrated potent TAAR1 activation, with reported EC50 values ranging from 1.8 to 92 µM and Emax values from 40% to 104% mdpi.comresearchgate.net. TAAR1 activation by compounds like this compound can influence neuronal activity and neurotransmitter systems within the central nervous system wikipedia.orgwikidoc.org.

Compound List:

this compound

Norepinephrine

Dopamine

Amphetamine

Methamphetamine

Adrenaline

Phenethylamine

Iii. Analytical Methodologies for Phenpromethamine Research

Chromatographic Techniques for Phenpromethamine Characterization (e.g., HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for the separation, identification, and quantification of components in complex mixtures. openaccessjournals.com HPLC operates by passing a sample through a column packed with a stationary phase, separating compounds based on their differential affinities for the mobile and stationary phases. openaccessjournals.com UHPLC is an advancement of HPLC that uses smaller particle sizes in the column packing (sub-2 µm) and higher pressures, resulting in improved resolution, sensitivity, and faster analysis times. americanpharmaceuticalreview.commdpi.com

These techniques are widely used in the analysis of pharmaceutical compounds and are particularly valuable for separating this compound from other related substances. mdpi.comnih.gov For instance, UHPLC has been successfully employed in the analysis of dietary supplements to detect and quantify various stimulants, including this compound. tandfonline.comresearchgate.net The robustness of reversed-phase liquid chromatography (RPLC), a common mode of HPLC and UHPLC, makes it well-suited for routine analysis. americanpharmaceuticalreview.com

Key Chromatographic Systems Used in this compound Research:

TechniqueDescriptionApplication in this compound Analysis
HPLC A technique used to separate, identify, and quantify each component in a mixture. openaccessjournals.comFoundational for the analysis of various stimulants. openaccessjournals.com
UHPLC An enhanced version of HPLC that uses smaller column particles and higher pressure for faster and more efficient separations. americanpharmaceuticalreview.commdpi.comUtilized for the qualitative and quantitative analysis of this compound in dietary supplements. tandfonline.comresearchgate.net
RPLC A common mode of HPLC/UHPLC where the stationary phase is non-polar and the mobile phase is polar. americanpharmaceuticalreview.comProvides a robust method for routine analysis of this compound and related compounds. americanpharmaceuticalreview.com

Mass Spectrometric Approaches for this compound Identification (e.g., LC/MS, UPLC-qTOF-MS, Orbitrap Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), as in LC/MS, it becomes a highly effective tool for the identification and quantification of compounds in complex mixtures. researchgate.net

Several advanced mass spectrometric techniques are utilized in this compound research:

UPLC-qTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This method combines the high separation power of UPLC with the high mass accuracy and resolution of a qTOF mass analyzer. mdpi.com It has been successfully used to develop and validate analytical methods for identifying isomeric amphetamine-related drugs, including this compound, in blood samples. mdpi.com This technique allows for the determination of the elemental composition of detected compounds. wur.nl

Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers offer very high resolution and mass accuracy, making them ideal for both targeted and untargeted screening of a wide range of compounds. thermofisher.comthermofisher.com UHPLC coupled with Orbitrap MS has been used for the qualitative and quantitative analysis of this compound and other stimulants in dietary supplements. tandfonline.comresearchgate.net

It is important to note that this compound can produce mass spectra that are nearly identical to its isomer, methamphetamine, when analyzed by standard LC/MS. researchgate.netresearchgate.net This necessitates the use of additional techniques, such as derivatization or high-resolution mass spectrometry, to distinguish between them. researchgate.netresearchgate.net

Comparison of Mass Spectrometry Techniques for this compound Analysis:

TechniqueKey FeaturesApplication in this compound Analysis
LC/MS Combines the separation capabilities of LC with the detection power of MS. researchgate.netInitial screening and detection of this compound, though it may not distinguish from isomers. researchgate.netresearchgate.net
UPLC-qTOF-MS High resolution and mass accuracy, enabling the determination of elemental formulas. mdpi.comwur.nlIdentification and quantification of this compound in complex matrices like blood. mdpi.com
Orbitrap MS Very high resolution and mass accuracy, suitable for both targeted and untargeted analysis. thermofisher.comthermofisher.comQualitative and quantitative analysis of this compound in dietary supplements. tandfonline.comresearchgate.net

Spectroscopic Techniques for this compound Structural Elucidation (e.g., 1H-NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds. jchps.com ¹H-NMR spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. jchps.compressbooks.pub This information can be used to determine the connectivity of atoms and to differentiate between structural isomers. jchps.comresearchgate.net

The process of structural elucidation using NMR involves analyzing various parameters, including:

Chemical Shift: The position of a signal in the NMR spectrum, which is influenced by the electronic environment of the proton. jchps.com

Integration: The area under an NMR signal, which is proportional to the number of protons giving rise to that signal. pressbooks.pub

Spin-Spin Splitting: The splitting of an NMR signal into multiple sub-peaks due to the influence of neighboring protons. pressbooks.pub

By carefully analyzing the ¹H-NMR spectrum, researchers can piece together the structure of a molecule. youtube.com This technique is invaluable for confirming the identity of synthesized compounds and for distinguishing between isomers that may be difficult to separate by other means. researchgate.net While specific ¹H-NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy are directly applicable to its structural characterization.

Derivatization Strategies for Isomeric Discrimination of this compound from Related Amphetamine-type Stimulants

A significant challenge in the analysis of this compound is its structural similarity to methamphetamine, which can lead to nearly identical mass spectra in standard LC/MS analysis. researchgate.netresearchgate.net To overcome this, derivatization strategies are employed. Derivatization involves chemically modifying the analyte to create a new compound with different physicochemical properties, facilitating its separation and identification.

Several derivatizing reagents have been investigated for the discrimination of this compound and methamphetamine:

N-succinimidyl-4-nitrophenylacetate: This reagent has been found to be effective for distinguishing between the two isomers when using tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

4-nitrobenzoyl chloride: This reagent is suitable for differentiation using in-source collision-induced dissociation. researchgate.netresearchgate.net

N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA): These reagents are used to form trimethylsilyl (B98337) (TMS) and trimethylsilyl/trifluoroacetyl (TMS/TFA) derivatives, respectively, for gas chromatography (GC) analysis, achieving good separation of isomeric compounds. researchgate.net

The goal of these derivatization methods is to produce ions with different relative intensities in the mass spectrum, allowing for clear differentiation based on established criteria, such as those from the World Anti-Doping Agency. researchgate.netresearchgate.net

Method Validation for this compound Analysis in Complex Research Matrices

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. mdpi.com For the analysis of this compound in complex matrices like blood or urine, a thorough validation process is essential. mdpi.comrug.nl

Key parameters evaluated during method validation include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. doi.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.compreprints.org

Accuracy: The closeness of the measured value to the true value. mdpi.com

Precision: The degree of agreement among a series of measurements of the same sample. mdpi.com

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. mdpi.com

Matrix Effects: The influence of other components in the sample matrix on the ionization and measurement of the analyte. mdpi.com

Carryover: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample. mdpi.com

For example, a UPLC-qTOF-MS method for the analysis of isomeric amphetamine-related drugs in blood was validated according to the standards of the Scientific Working Group for Forensic Toxicology (SWGTOX). mdpi.com This validation included assessing extraction recoveries, matrix effects, precision, and accuracy to ensure the method's suitability for forensic and doping control applications. mdpi.com

Challenges in this compound Isomer Differentiation in Analytical Settings

The primary challenge in the analytical detection of this compound lies in its differentiation from its structural isomer, methamphetamine. researchgate.netresearchgate.net This is because they often produce nearly identical mass spectra under standard liquid chromatography/mass spectrometry (LC/MS) conditions. researchgate.netresearchgate.net This similarity can lead to misidentification and inaccurate quantification if appropriate analytical strategies are not employed.

Another challenge arises from the presence of other positional isomers of amphetamine and methamphetamine, which can also interfere with the analysis. researchgate.net The increasing prevalence of various phenylethylamines in dietary and sports supplements further complicates the analytical landscape. researchgate.net

To address these challenges, researchers have focused on developing methods that can reliably distinguish between these isomers. As discussed previously, derivatization techniques coupled with mass spectrometry are a key strategy. researchgate.netresearchgate.net Additionally, high-resolution mass spectrometry can provide the mass accuracy needed to differentiate between compounds with the same nominal mass but different elemental compositions, although this is not the case for isomers. In such cases, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) or in-source collision-induced dissociation become crucial for differentiation. researchgate.net

Quantitative Analysis Techniques for this compound in Research Samples

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. For this compound, several techniques are employed for its quantification in various matrices.

UHPLC-MS/MS: This is a widely used technique for the quantitative analysis of stimulants in urine. researchgate.net The high sensitivity of LC-MS allows for the detection and quantification of low concentrations of analytes, often with minimal sample preparation such as direct dilution. researchgate.net

UPLC-qTOF-MS: This method has been validated for the quantitative analysis of this compound and other amphetamine-related drugs in blood. mdpi.com A limit of quantification (LOQ) of 20 ng/mL has been achieved using this technique. mdpi.com

UHPLC-Orbitrap Mass Spectrometry: This high-resolution mass spectrometry technique has been used for the quantitative analysis of this compound in dietary supplements. tandfonline.comresearchgate.net

The development of quantitative methods involves creating calibration curves using standards of known concentrations and often includes the use of internal standards to correct for variations in sample preparation and instrument response. mdpi.comrug.nl

Iv. Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of Phenpromethamine

Molecular Docking Simulations of Phenpromethamine-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to a second molecule (the receptor, typically a protein) when bound to each other to form a stable complex plos.orgnih.gov. While specific docking studies focusing exclusively on this compound's primary targets were not detailed in the provided search results, the general application of molecular docking in understanding drug-receptor interactions is well-established. Studies involving related compounds or enzymes like cytochrome P450 2D6 (CYP2D6) have utilized docking and molecular dynamics (MD) simulations to investigate binding modes and metabolic pathways science.govscience.gov. These simulations help identify key amino acid residues involved in binding, predict binding affinities, and elucidate the mechanisms by which molecules interact with their biological targets, providing a theoretical basis for understanding this compound's stimulant properties.

Pharmacophore Modeling for this compound Activity Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity nih.govnih.gov. By constructing a pharmacophore model based on known active compounds, researchers can then screen large databases of chemical structures to identify new molecules with similar activity profiles or to predict the activity of existing compounds nih.gov. While specific pharmacophore models for this compound were not detailed, this methodology is widely applied in drug discovery for predicting activities, including those related to stimulants or other pharmacological classes nih.govresearchgate.net. The identification of key features that confer stimulant activity could guide the design of new compounds or the understanding of this compound's mechanism of action.

QSAR Models for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure of compounds and their biological activities or physicochemical properties nih.govwikipedia.orgresearchgate.netmdpi.com. These models utilize molecular descriptors – numerical representations of molecular structure and properties – to predict the activity of new or untested compounds. Various statistical and machine learning techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANNs), are employed to build these models chemmethod.comnih.govresearchgate.net.

QSAR studies for stimulants and related compounds often involve descriptors that capture aspects like lipophilicity (e.g., logP), molecular size, shape, electronic distribution, and topological indices researchgate.netchemmethod.comnih.govnih.govnih.govnih.gov. For instance, studies on phenolic compounds have identified descriptors such as HNar, IDM, Mp, GATS2v, DISP, and 3D-MoRSE as significantly influencing chromatographic retention times, which are often correlated with biological interactions nih.gov. While specific QSAR models detailing this compound's activity were not explicitly provided, the general framework involves selecting relevant descriptors and building predictive models that can forecast biological responses based on structural variations wikipedia.orgresearchgate.netmdpi.com.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor TypeExamplesRelevance
Physicochemical LogP (Octanol-Water Partition Coefficient), pKa, Molecular WeightLipophilicity, ionization state, size; influence solubility, membrane permeability, and receptor binding.
Topological Wiener Index, Balaban J Index, Randić IndexConnectivity and branching of the molecular graph; relate to molecular size and shape.
Electronic Partial Atomic Charges, Dipole Moment, Frontier Molecular Orbitals (HOMO/LUMO)Electron distribution, polarity, reactivity; influence intermolecular interactions and reaction mechanisms.
3D-MoRSE Weighted by atomic properties (e.g., van der Waals volume, mass)Capture 3D structural information related to atomic properties; correlate with chromatographic retention.
Steric/Shape Molecular Surface Area, Molecular Volume, Shape IndicesInfluence binding pocket fit and steric hindrance in interactions.

Quantitative Structure-Retention Relationship (QSRR) Analysis of this compound and Related Doping Agents

Quantitative Structure-Retention Relationship (QSRR) is a specialized branch of QSAR that focuses on correlating molecular structures with their retention behavior in chromatographic systems nih.govnih.govnih.gov. This is particularly relevant for analytical chemistry, forensic science, and doping control, where predicting retention times (RT) is crucial for compound identification and quantification.

A notable study applied QSRR methodologies, including Genetic Algorithm-Partial Least Squares (GA-PLS), Kernel Partial Least Squares (GA-KPLS), and Levenberg-Marquardt Artificial Neural Network (L-M ANN), to predict the retention times of doping agents using ultra-high-pressure liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) chemmethod.com. This research included this compound in its dataset, aiming to establish models that could predict RT values for compounds not explicitly measured. The study highlighted the importance of selecting relevant molecular descriptors and employing robust statistical methods for building accurate QSRR models chemmethod.comnih.gov. The general strategy involves calculating a wide array of molecular descriptors and then using variable selection techniques, such as genetic algorithms, to identify the most predictive ones for model development chemmethod.comnih.govmdpi.com.

Table 2: QSRR Model Performance Metrics (General)

Model TypeKey Descriptors (Examples)Statistical Metrics (Examples)Predictive Power Indicator
GA-PLSMolecular DescriptorsR², Adjusted R², RMSECorrelation coefficient
GA-KPLSMolecular DescriptorsR², Adjusted R², RMSECorrelation coefficient
L-M ANNMolecular DescriptorsCorrelation Coefficient, Prediction ErrorAccuracy of RT prediction

Note: Specific performance metrics for this compound were not detailed in the provided snippets, but these are typical metrics used in QSRR studies.

Application of Artificial Neural Networks in this compound Structural Analysis

Artificial Neural Networks (ANNs) are powerful machine learning algorithms that have found significant application in QSAR and QSRR studies due to their ability to model complex, non-linear relationships between molecular structures and properties chemmethod.comnih.govresearchgate.net. In the context of this compound and related doping agents, ANNs, such as the Levenberg-Marquardt (L-M) ANN, have been employed to predict chromatographic retention times chemmethod.com. The study mentioned utilized ANNs in conjunction with descriptor selection methods like GA-PLS and GA-KPLS, demonstrating that ANN models can achieve high accuracy in predicting retention behavior chemmethod.com. By learning intricate patterns from molecular descriptors, ANNs can effectively capture structure-property relationships that might be missed by linear models, thus enhancing the predictive power for compounds like this compound.

Quantum Chemical Methods for Predicting this compound's Biological Activity

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical calculations, are employed to compute fundamental molecular properties that can serve as descriptors in QSAR models or provide insights into reactivity and electronic structure nih.gov. These methods can calculate properties like molecular orbital energies (HOMO/LUMO), atomic charges, electrostatic potentials, and bond dissociation energies. For this compound, quantum chemical calculations can provide a deeper understanding of its electronic distribution and potential interaction sites, which are critical for predicting its biological activity. For example, studies on related compounds have used DFT to investigate hydrogen migration and radical stability , and quantum mechanical/molecular mechanics (QM/MM) methods have been used to calculate reaction paths science.gov. These calculated quantum chemical descriptors can be highly informative for QSAR models aiming to predict biological activity or physicochemical properties nih.gov.

List of Compounds Mentioned:

this compound

Amphetamine

Methamphetamine

1,3-dimethylamylamine (DMAA)

N,α-diethylphenethylamine

Higenamine (norcoclaurine)

N,N-diethylphenethylamine

Amfepramone

Fenproporex

Indapamide

MDMA

Phentermine

Dimethamphetamine

BMPEA (β-methylphenylethylamine)

1,4-dimethylamylamine (1,4-DMAA)

1,3-dimethylbutylamine (B105974) (1,3-DMBA)

Deterenol

Oxilofrine

Octodrine

N,N-dimethyl-2-phenylethen-1-amine

N,N-Dimethyl-3-phenylprop-2-en-1-amine

2,2-Dimethyl-1-phenylpropan-1-amine (NN-DMPPA)

Dextromethorphan

Bufuralol

Debrisoquine

Sennoside A and B

Furosemide

Polycyclic Aromatic Hydrocarbons (PAHs)

Naturally occurring phenolic compounds

Flavonoids

Substituted phenols

Vitamin E derivatives

Copanlisib

Metformin

Omeprazole

Pantoprazole

Lansoprazole

Rabeprazole

Tenatoprazole

Aprepitant

LSD

Thioazo compounds

Doxorubicin

Paclitaxel

Organophosphate pesticides

V. Research on Phenpromethamine Derivatives and Analogues

Design and Synthesis of Novel Phenpromethamine Analogues

The design and synthesis of new this compound analogues are grounded in established principles of medicinal chemistry. The core structure of this compound, N-methyl-2-phenylpropan-1-amine, provides a scaffold for modification. The synthesis process often begins with commercially available precursors like benzaldehyde (B42025) and appropriate aromatic amines. researchgate.net For instance, Schiff bases, which contain a carbon-nitrogen double bond, can be readily prepared through the condensation of aldehydes and primary amines, serving as key intermediates in the synthesis of more complex derivatives. researchgate.net

The structure of this compound allows for various modifications, including electrophilic aromatic substitution on the phenyl ring. smolecule.com This enables the introduction of different functional groups that can alter the molecule's properties. The amine group is also a target for modification, as it can react with acids to form salts, which can enhance water solubility and bioavailability. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For phenethylamine (B48288) derivatives like this compound, SAR studies have revealed several key principles.

The position of substituents on the aryl (phenyl) ring significantly impacts biological activity. For example, in certain Schiff base derivatives, methyl groups substituted at the meta and para positions of the aryl ring have been shown to exhibit greater antifungal and antibacterial activities compared to those at the ortho position or unsubstituted derivatives. researchgate.net This suggests that the spatial arrangement of substituents influences how the molecule interacts with its biological target.

The nature of the substituents also plays a vital role. The phenyl group in this compound is important for its ability to penetrate the central nervous system. In contrast, replacing the aromatic ring with aliphatic groups, which are non-aromatic hydrocarbon chains, can increase lipophilicity (the ability to dissolve in fats) but may reduce specific receptor targeting.

Comparative Biological Activity of this compound and other Phenethylamines

This compound belongs to the broader class of phenethylamines, which includes a wide range of compounds with diverse biological activities. tga.gov.aumdpi.com Comparative studies help to delineate the unique properties of this compound.

Phenethylamines, as a class, are known for their stimulant effects on the central nervous system, influencing neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). unodc.org While sharing this general characteristic, individual compounds exhibit different potencies and receptor selectivities. For instance, SAR studies on various phenethylamine derivatives have shown that they possess a higher affinity for the 5-HT2A serotonin receptor compared to tryptamines. biomolther.orgresearchgate.net

The biological activity of this compound is often compared to that of amphetamine and methamphetamine due to their structural similarities. tga.gov.ausmolecule.com However, subtle structural differences lead to variations in their pharmacological profiles. For example, the presence and nature of alkyl substituents on the amine group can influence a compound's activity at different adrenergic receptors. nucleos.com

Compound NameStructure TypePrimary Use/Activity
This compound SympathomimeticStimulant, formerly a nasal decongestant. smolecule.com
Amphetamine StimulantTreatment for ADHD, narcolepsy. smolecule.com
Methamphetamine StimulantTreatment for ADHD, illicit use. smolecule.com
Hordenine PhenethylamineWeak agonist for adrenergic receptors. mdpi.com
Dimethylphenethylamine PhenethylamineWeak agonist for adrenergic receptors. mdpi.com

Exploration of Aromatic Substituents' Impact on this compound's Biological Activity

The aromatic phenyl ring of this compound is a key area for structural modification to alter its biological activity. The introduction of substituents onto this ring can influence the molecule's electronic properties and how it interacts with biological targets.

The type of substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) are critical factors. For example, the introduction of methoxy (B1213986) (-OCH3) groups at the meta and para positions on a benzene (B151609) ring can increase the electron density of the ring through both inductive and resonance effects, potentially making it more reactive. researchgate.net In contrast, halogens like chlorine are generally considered deactivating substituents in electrophilic aromatic substitution reactions, which could reduce the reactivity of the phenyl ring. researchgate.net

Investigation of Structural Modifications for Enhanced Therapeutic Index in Derivatives

A primary goal in medicinal chemistry is to design compounds with an enhanced therapeutic index, meaning a greater separation between the dose required for a therapeutic effect and the dose at which toxic effects occur. Research on this compound derivatives and other phenethylamines is guided by this principle.

Structural modifications are systematically made to improve target selectivity and reduce off-target effects. For example, in the development of new ferroptosis inhibitors from phenothiazine (B1677639) derivatives (which share some structural similarities with certain phenethylamine classes), SAR analyses led to the discovery of a compound with a significantly improved half-maximal effective concentration (EC50) and an excellent therapeutic effect in an ischemic stroke model. nih.gov

For phenethylamines, modifications such as increasing the length of the N-alkyl chain or introducing specific substituents like para-chloro groups have been shown to alter their potency and selectivity for different monoamine transporters (DAT, NET, and SERT). nih.gov While some modifications can enhance desired activity, they can also introduce toxicity. nih.gov Therefore, a careful and systematic approach to structural modification is essential to optimize the therapeutic potential of new derivatives.

Vi. Historical and Regulatory Context of Phenpromethamine Research

Early Academic Investigations into Phenpromethamine's Biological Effects

This compound, also known under the brand name Vonedrine, was initially developed in the 1940s. Early research focused on its properties as a sympathomimetic amine, leading to its marketing as a nasal decongestant in an inhaler form from 1943 until 1960. Investigations during this period primarily explored its vasoconstrictive effects, which were beneficial for relieving nasal congestion.

One of the key areas of early academic inquiry was its mechanism of action. This compound is a norepinephrine-dopamine releasing agent (NDRA). Studies in rat brain synaptosomes revealed its potency in releasing these neurotransmitters, with half-maximal effective concentration (EC₅₀) values of 154 nM for norepinephrine (B1679862) and 574 nM for dopamine (B1211576). This action is similar to other phenethylamines like amphetamine and β-phenethylamine. As a derivative, it is the N-methyl derivative of β-methylphenethylamine (BMPEA) and the β-methyl derivative of N-methylphenethylamine (NMPEA).

Evolution of Research Focus in Response to this compound's Regulatory Classifications

The trajectory of this compound research has been significantly shaped by its evolving regulatory status. Initially studied for its therapeutic potential as a nasal decongestant, the focus of scientific inquiry shifted dramatically as regulatory bodies began to scrutinize its stimulant properties and potential for misuse.

After its withdrawal from the market in the 1960s, academic interest in this compound waned for several decades. However, the turn of the 21st century saw a renewed research focus, largely driven by its emergence as an undeclared ingredient in dietary and sports supplements. This shift was a direct response to the public health concerns and regulatory challenges posed by its presence in consumer products.

The classification of this compound by anti-doping agencies and drug enforcement bodies prompted a new wave of research. This contemporary research is less concerned with its therapeutic applications and more focused on developing analytical methods for its detection in supplements and biological samples, understanding its pharmacological profile in the context of performance enhancement and potential health risks, and documenting its prevalence in the unregulated supplement market.

This compound's Classification as a New Psychoactive Substance (NPS) in Research Contexts

In recent years, this compound has been identified and classified as a New Psychoactive Substance (NPS). NPS are substances that are not controlled by international drug conventions but may pose a public health threat comparable to scheduled drugs. unsw.edu.au This classification has significant implications for the direction of scientific research.

The NPS designation situates this compound within a broader category of "designer drugs" or "research chemicals" that are often synthesized to circumvent existing drug laws. unsw.edu.auous-research.nofrontiersin.orgmdpi.com Research in this context aims to:

Characterize its pharmacology and toxicology: Modern studies are investigating the precise mechanisms of action, potential for dependence, and the acute and long-term health risks associated with its consumption, particularly in oral form, for which historical data is lacking. sciencealert.comnih.gov

Develop analytical detection methods: A key area of research is the creation of sensitive and specific analytical techniques to identify this compound and its metabolites in various matrices, including dietary supplements and biological fluids. This is crucial for forensic toxicology and doping control.

Monitor its prevalence in the illicit market: Researchers are actively involved in surveying the online and retail supplement markets to determine the extent of this compound adulteration and to identify trends in its distribution. nih.govresearchgate.net

The classification as an NPS underscores the need for ongoing research to inform public health policies, regulatory actions, and clinical responses to the challenges posed by this re-emerging stimulant.

Implications of World Anti-Doping Agency (WADA) Prohibitions on this compound Research

The World Anti-Doping Agency (WADA) includes this compound on its Prohibited List as a stimulant banned in-competition. wada-ama.orgwada-ama.orgusada.org This prohibition has had a profound impact on the focus and scope of research into the compound. A substance is typically added to the WADA Prohibited List if it meets at least two of the following three criteria: it has the potential to enhance sport performance, it represents an actual or potential health risk to the athlete, or it violates the spirit of sport. usada.orgwikipedia.orgjournalwjarr.comjournalwjarr.com

The inclusion of this compound on this list has spurred research in several key areas:

Doping Control Analytics: A primary research driver is the need to develop and validate robust analytical methods for the detection of this compound in athletes' biological samples (e.g., urine and blood). This research is essential for the enforcement of anti-doping regulations and involves advanced techniques like mass spectrometry.

Performance-Enhancing Effects: While direct studies on the performance-enhancing effects in elite athletes are limited, its classification as a stimulant and its pharmacological profile as a norepinephrine-dopamine releasing agent suggest a potential for increased alertness, reduced fatigue, and enhanced cardiovascular activation, all of which could be advantageous in sports. nih.gov Research in this area often involves preclinical models and aims to understand the mechanisms by which it might confer a competitive advantage.

Inadvertent Doping Investigations: The presence of this compound in dietary supplements raises concerns about inadvertent doping. researchgate.net Consequently, research is conducted to analyze supplements for the presence of undeclared this compound and to educate athletes about the risks associated with supplement use.

The WADA prohibition has effectively shifted the research landscape for this compound away from therapeutic applications and towards its role as a doping agent, with a strong emphasis on detection and prevention.

Research on Unlabeled this compound Presence in Commercial Products: Implications for Analytical and Public Health Research

A significant body of recent research has focused on the discovery of unlabeled this compound in commercially available dietary and sports supplements. sciencealert.comnih.govresearchgate.net These findings have critical implications for both analytical chemistry and public health.

Analytical Research Implications:

The adulteration of supplements with this compound has necessitated the development of sophisticated analytical methodologies to detect and quantify its presence. nih.govresearchgate.net This research often involves:

Screening of a wide range of products: Researchers purchase and analyze supplements marketed for weight loss, sports performance, and cognitive enhancement. sciencealert.com

Use of advanced analytical techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to identify and quantify this compound and other undeclared stimulants in complex supplement matrices. nih.govresearchgate.net

Identification of "cocktails" of stimulants: Studies have revealed that this compound is often found in combination with other prohibited stimulants, creating novel mixtures that have never been studied in humans. nih.govresearchgate.net

Public Health Research Implications:

The presence of undisclosed this compound in supplements poses a significant public health risk, prompting research to:

Assess consumer exposure: By quantifying the amounts of this compound in supplements, researchers can estimate the potential exposure levels for consumers. nih.govresearchgate.net

Raise public awareness: Research findings are disseminated to inform consumers, healthcare professionals, and regulatory agencies about the potential dangers of these products.

Inform regulatory action: Scientific evidence of supplement adulteration provides a basis for regulatory bodies to issue warnings, recall products, and take enforcement actions against manufacturers. nih.gov

A 2021 study published in Clinical Toxicology was among the first to confirm the presence of this compound in dietary supplements. The study analyzed 17 brands of supplements and found this compound in several, often in combination with other stimulants. The quantities of this compound detected ranged from 1.3 mg to 20 mg per recommended serving. nih.govresearchgate.net

Stimulant Range of Quantity per Serving
This compound1.3 mg to 20 mg
Deterenol2.7 mg to 17 mg
Beta-methylphenylethylamine (BMPEA)5.7 mg to 92 mg
Octodrine18 mg to 73 mg
Oxilofrine18 mg to 55 mg
Higenamine48 mg
1,3-Dimethylamylamine (1,3-DMAA)17 mg
1,3-Dimethylbutylamine (B105974) (1,3-DMBA)1.8 mg to 6.6 mg
1,4-Dimethylamylamine (1,4-DMAA)5.3 mg

This table is based on data from a 2021 study on stimulants in supplements. nih.govresearchgate.net

German Betäubungsmittelgesetz (BtMG) Classification and its Impact on Scientific Research Access to this compound

In Germany, this compound is classified under the Betäubungsmittelgesetz (BtMG), or the Narcotic Drugs Act. wikipedia.orgunodc.orgwikipedia.org Specifically, it is listed in Anlage I (Schedule I). wikipedia.orgwikipedia.org

Substances listed in Anlage I are defined as non-tradable narcotics. wikipedia.org This classification has a significant impact on scientific research by severely restricting access to the compound. The key implications of this classification for researchers include:

Strict Licensing Requirements: To legally acquire, possess, and conduct research with this compound in Germany, scientific institutions must obtain a special license from the Federal Institute for Drugs and Medical Devices (Bundesinstitut für Arzneimittel und Medizinprodukte, BfArM). bfarm.de

Justification of Research Purpose: The application process for such a license is rigorous and requires a detailed justification of the scientific or other public interest purpose of the research. wikipedia.orgbfarm.de The research must be deemed scientifically sound and necessary.

Administrative and Security Burdens: Institutions that are granted a license are subject to strict security and documentation requirements to prevent diversion of the substance. bfarm.de This includes secure storage and detailed records of all quantities used.

This high regulatory barrier means that research on this compound in Germany is largely confined to highly specialized forensic laboratories and academic institutions with the resources and justification to navigate the complex licensing process. The focus of such research is typically on developing analytical methods for law enforcement and doping control purposes, rather than on exploring its pharmacological or toxicological properties in a broader academic context.

Vii. Emerging Research Applications of Phenpromethamine

In Vitro Investigations of Phenpromethamine's Antiproliferative Activity

Research has begun to explore the capacity of this compound and its derivatives to inhibit the proliferation of cancer cells in laboratory settings. In vitro studies have demonstrated that certain derivatives of this compound exhibit antiproliferative activity against human cancer cell lines. For instance, investigations have shown inhibition of cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma). The efficacy of these compounds has been quantified using assays that measure cell viability and proliferation, with some derivatives yielding half-maximal inhibitory concentration (IC50) values below 25 μM. These findings suggest that structural modifications to the this compound backbone can yield compounds with potential anticancer properties, although further research is needed to understand the precise mechanisms and optimize their therapeutic index.

Cell LineReported Antiproliferative ActivityIC50 Range (μM)
HepG-2Inhibitory< 25
MCF-7Inhibitory< 25

Exploratory Research into this compound's Antimicrobial Properties

This compound and its analogs have also been investigated for their potential as antimicrobial agents. Exploratory studies indicate that certain derivatives possess significant antibacterial activity against a spectrum of pathogens, particularly Gram-positive bacteria. Research has highlighted effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. Mechanistic insights suggest that these compounds may exert their antimicrobial effects by interfering with essential bacterial processes, potentially including cell wall synthesis or protein synthesis pathways. These preliminary findings position this compound derivatives as candidates for further development in the search for novel antibacterial compounds, especially in the context of combating multidrug-resistant bacteria.

PathogenReported Antimicrobial ActivityMIC Range (μM)
Staphylococcus aureusSignificant activityLow micromolar
Enterococcus faecalisSignificant activityLow micromolar

Research on this compound's Inhibition of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 2D6 and 3A4)

A significant area of emerging research concerns this compound's potential to interact with major drug-metabolizing enzymes, specifically cytochrome P450 (CYP) isoforms like CYP2D6 and CYP3A4. These enzymes play a crucial role in the metabolism of a vast number of pharmaceuticals, and their inhibition can lead to altered drug efficacy and increased risk of adverse effects through drug-drug interactions.

Studies evaluating various amine stimulants found in dietary supplements have identified this compound (N,β-dimethylphenethylamine) as a notable inhibitor of CYP2D6. In vitro assays using human recombinant enzymes indicated that this compound is a relatively strong inhibitor of CYP2D6, with reported IC50 values falling within the range of 2-12 μM. While the research also examined CYP3A4 inhibition, this compound's impact on this isoform was less pronounced in the reported findings, with some compounds showing 20-55% inhibition at a concentration of 100 μM. These findings underscore the potential for this compound to influence the metabolism of co-administered drugs that are substrates for CYP2D6, thereby contributing to potential pharmacokinetic interactions in vivo.

EnzymeReported Inhibition by this compoundIC50 Value (μM)Notes
CYP2D6Strong inhibitor2-12Evaluated using human recombinant enzymes.
CYP3A4Moderate inhibitionNot specified20-55% inhibition at 100 μM observed in some studies.

List of Compounds Mentioned:

this compound

HepG-2 (cell line)

MCF-7 (cell line)

Staphylococcus aureus (bacterium)

Enterococcus faecalis (bacterium)

CYP2D6 (enzyme)

CYP3A4 (enzyme)

N,β-dimethylphenethylamine (this compound)

Q & A

Q. How should researchers design an in vitro study to investigate Phenpromethamine's mechanism of action?

Methodological Answer:

  • Select appropriate cell lines (e.g., primary vs. immortalized) based on the target tissue and validate their relevance to this compound's proposed biological pathway.
  • Include dose-response curves and negative/positive controls (e.g., untreated cells, known agonists/antagonists) to isolate specific effects.
  • Use assays such as Western blotting for protein expression, qPCR for gene regulation, or calcium imaging for receptor activity .

Q. What steps are critical for conducting a systematic literature review on this compound's pharmacokinetics?

Methodological Answer:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, species, dosage ranges).
  • Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (e.g., MeSH terms: "this compound/pharmacokinetics") and Boolean operators.
  • Follow PRISMA guidelines for transparency and employ tools like PubReMiner to identify high-frequency keywords .

Q. What ethical approvals are required for human studies involving this compound?

Methodological Answer:

  • Obtain Institutional Review Board (IRB) approval, ensuring alignment with Declaration of Helsinki principles.
  • Document informed consent processes, emphasizing risks/benefits and withdrawal options.
  • Address data confidentiality protocols, particularly for multi-center trials, as per ICH-GCP guidelines .

Q. How can researchers formulate a hypothesis about this compound using the FINERMAPS framework?

Methodological Answer:

  • Feasibility : Ensure access to this compound samples, analytical equipment, and relevant expertise.
  • Novelty : Identify gaps (e.g., understudied metabolic pathways) via literature reviews.
  • Ethics : Confirm compliance with animal/human research guidelines.
  • Relevance : Link to broader scientific goals, such as optimizing therapeutic windows .

Q. What are best practices for storing and sharing this compound research data?

Methodological Answer:

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and repositories like Figshare or Zenodo.
  • Include metadata (e.g., batch numbers, experimental conditions) and raw datasets in standardized formats (e.g., CSV, XML).
  • Adhere to journal-specific data availability policies .

Advanced Research Questions

Q. How can contradictions between in vivo and in vitro data on this compound's efficacy be resolved?

Methodological Answer:

  • Re-analyze variables (e.g., dosing schedules, bioavailability differences) using sensitivity analysis.
  • Conduct bridging studies (e.g., ex vivo tissue models) to reconcile discrepancies.
  • Apply meta-regression to assess heterogeneity across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/IC50 values.
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-dose comparisons.
  • Validate assumptions via residual plots and goodness-of-fit metrics .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound's pathways?

Methodological Answer:

  • Perform pathway enrichment analysis using tools like KEGG or Reactome.
  • Apply multi-omics integration platforms (e.g., mixOmics) to identify co-regulated genes/metabolites.
  • Validate findings with knock-down/knock-out models or pharmacological inhibitors .

Q. What methodologies ensure data integrity in multi-center this compound trials?

Methodological Answer:

  • Standardize protocols across sites (e.g., harmonized assays, calibration schedules).
  • Implement centralized data monitoring with periodic audits.
  • Use electronic data capture (EDC) systems compliant with ICH E6(R3) guidelines .

Q. How should a longitudinal study on this compound's long-term effects be designed?

Methodological Answer:

  • Define cohorts based on exposure duration and baseline health metrics.
  • Schedule follow-ups at critical intervals (e.g., 6, 12, 24 months) to capture delayed outcomes.
  • Use mixed-effects models to account for attrition and time-dependent confounders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.